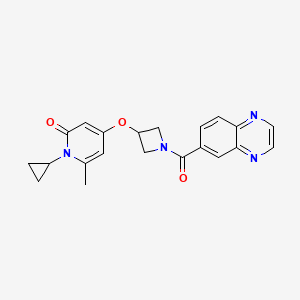

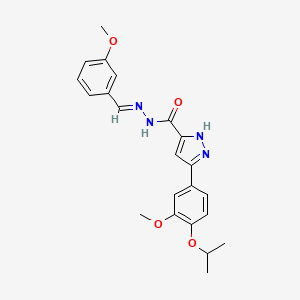

![molecular formula C21H14N4O B2741954 N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide CAS No. 361173-76-4](/img/structure/B2741954.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide (BQ788) is a chemical compound that has been widely studied for its potential in scientific research. It is a selective antagonist of the endothelin B receptor (ETB), which plays a crucial role in regulating blood pressure, vascular tone, and renal function.

Scientific Research Applications

Synthesis and Characterization

The compound N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide has been synthesized and characterized by spectroscopy, microanalysis, and single crystal X-ray diffractometry . It has been used in computational studies to contrast experimental bond lengths and bond angles .

Antimicrobial Activity

N-(Benzoimidazo[1,2-c]quinazoline-6-yl)benzamide analogues have shown significant antimicrobial activity. They have been found to be broad-spectrum antimicrobial agents with a safe profile on human cell lines .

Anti-Biofilm Agents

Some N-(Benzoimidazo[1,2-c]quinazoline-6-yl)benzamide analogues have shown potential as anti-biofilm agents. They have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations .

Allosteric Activators of Human Glucokinase

Newer N-benzimidazol-2yl benzamide analogues have been synthesized and assessed for activation of human glucokinase . This could have potential applications in the treatment of type-2 diabetes.

Anti-Cancer Agents

N-(Benzoimidazo[1,2-c]quinazoline-6-yl)benzamide derivatives have shown potential as anti-cancer agents. They have been found to exhibit a wide spectrum of therapeutic activities such as antimicrobial, antitumor, and anticancer .

Drug Discovery Solutions

ChemDiv1_005015 is associated with ChemDiv, a recognized global leader in drug discovery solutions. Over the past 29 years, ChemDiv has delivered hundreds of leads, drug candidates, and new drugs in the area of CNS, oncology, virology, inflammation, cardiometabolic, and immunology .

Fast Proton-Induced Fission of 238U

Oprea1_281829 is associated with a study on fast proton-induced fission of 238U. This process has been investigated from the threshold up to 40 MeV, and fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Production of Radioisotopes

Fast protons induced fission up to 40 MeV energy on 238U becomes of interest for the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities .

properties

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O/c26-20(14-8-2-1-3-9-14)24-21-23-16-11-5-4-10-15(16)19-22-17-12-6-7-13-18(17)25(19)21/h1-13H,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTNUHKVVOHAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2741872.png)

![5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2741873.png)

![3-Chloroimidazo[1,5-a]pyridine](/img/structure/B2741875.png)

![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)

![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)

![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)